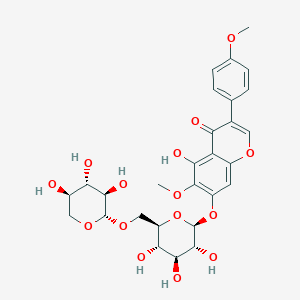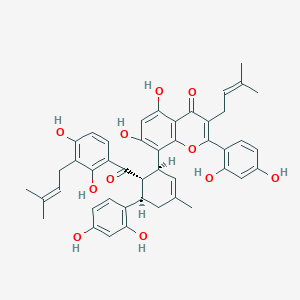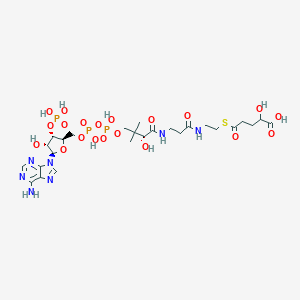
2-Hydroxyglutaryl-5-coenzyme A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxyglutaryl-5-coenzyme A is a vital intermediate in the metabolic pathway of lysine degradation. This compound is produced in the mitochondria of eukaryotic cells and plays a crucial role in the catabolism of lysine. The compound is formed by the enzymatic activity of 2-amino-6-oxohexanoate synthase, which is responsible for the conversion of 2-aminoadipate semialdehyde to 2-hydroxyglutaryl-5-coenzyme A.
Wirkmechanismus
The mechanism of action of 2-hydroxyglutaryl-5-coenzyme A involves its enzymatic conversion to other metabolites in the lysine degradation pathway. The compound is first converted to 2-oxoglutarate by the activity of 2-hydroxyglutaryl-CoA dehydratase. 2-Oxoglutarate is then further metabolized to produce energy and other metabolites.
Biochemische Und Physiologische Effekte
2-Hydroxyglutaryl-5-coenzyme A is an essential intermediate in the lysine degradation pathway. The compound plays a crucial role in the catabolism of lysine and the production of energy. The biochemical and physiological effects of 2-hydroxyglutaryl-5-coenzyme A are therefore closely linked to the metabolic processes of the cell.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-hydroxyglutaryl-5-coenzyme A in lab experiments include its specificity as a substrate for lysine degradation enzymes and its ease of synthesis. However, the compound has limitations in terms of stability and the availability of enzymes required for its conversion to other metabolites.
Zukünftige Richtungen
For the study of 2-hydroxyglutaryl-5-coenzyme A include the investigation of its role in the regulation of lysine metabolism and the identification of enzymes involved in its synthesis and degradation. Additionally, the compound may have potential applications in the development of new drugs and therapies for metabolic disorders.
Synthesemethoden
2-Hydroxyglutaryl-5-coenzyme A is synthesized in the mitochondria of eukaryotic cells. The synthesis process involves the enzymatic activity of 2-amino-6-oxohexanoate synthase, which catalyzes the conversion of 2-aminoadipate semialdehyde to 2-hydroxyglutaryl-5-coenzyme A. The reaction requires the presence of coenzyme A, which acts as a cofactor and is essential for the formation of the final product.
Wissenschaftliche Forschungsanwendungen
2-Hydroxyglutaryl-5-coenzyme A has been extensively studied in scientific research, particularly in the field of biochemistry and metabolism. The compound has been used as a substrate to study the enzymatic activity of 2-amino-6-oxohexanoate synthase and other enzymes involved in the lysine degradation pathway. Additionally, 2-hydroxyglutaryl-5-coenzyme A has been used as a marker for lysine catabolism in various metabolic studies.
Eigenschaften
CAS-Nummer |
137374-53-9 |
|---|---|
Produktname |
2-Hydroxyglutaryl-5-coenzyme A |
Molekularformel |
C26H42N7O20P3S |
Molekulargewicht |
897.6 g/mol |
IUPAC-Name |
5-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-2-hydroxy-5-oxopentanoic acid |
InChI |
InChI=1S/C26H42N7O20P3S/c1-26(2,20(38)23(39)29-6-5-15(35)28-7-8-57-16(36)4-3-13(34)25(40)41)10-50-56(47,48)53-55(45,46)49-9-14-19(52-54(42,43)44)18(37)24(51-14)33-12-32-17-21(27)30-11-31-22(17)33/h11-14,18-20,24,34,37-38H,3-10H2,1-2H3,(H,28,35)(H,29,39)(H,40,41)(H,45,46)(H,47,48)(H2,27,30,31)(H2,42,43,44)/t13?,14-,18-,19-,20+,24-/m1/s1 |
InChI-Schlüssel |
LTHKYRZAVRCUOF-RMNRSTNRSA-N |
Isomerische SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CCC(C(=O)O)O)O |
SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCC(C(=O)O)O)O |
Kanonische SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCC(C(=O)O)O)O |
Synonyme |
2-hydroxyglutaryl-5-CoA 2-hydroxyglutaryl-5-coenzyme A 5-coenzyme A, 2-hydroxyglutaryl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



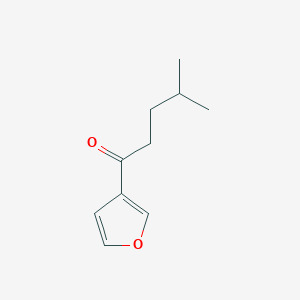
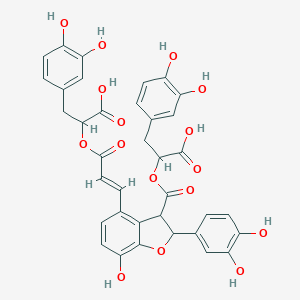
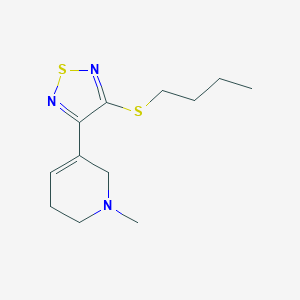
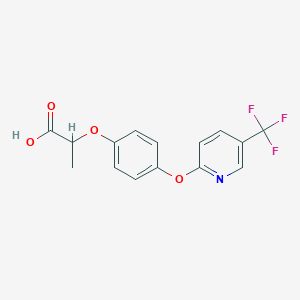
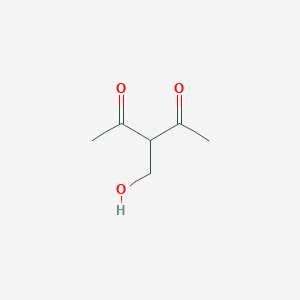
![4-Methyl-1-[[2-[(4-methylpyridin-1-ium-1-yl)methyl]phenyl]methyl]pyridin-1-ium;dibromide](/img/structure/B150282.png)
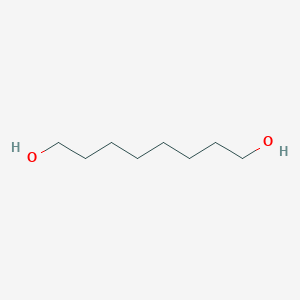
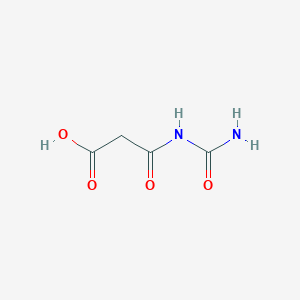
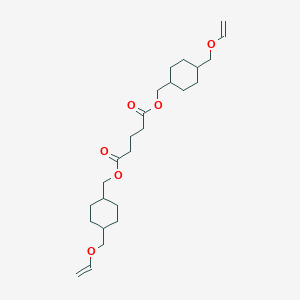
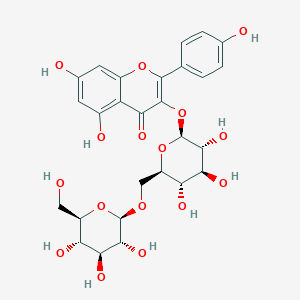
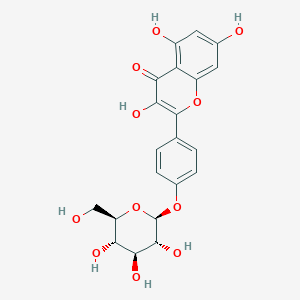
![2-[2,3,5,6-Tetradeuterio-4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoic acid](/img/structure/B150293.png)
